TSHR Antagonist Potency Compared to Structurally Related N4-Substituted 5-Nitropyrimidine-4,6-diamines
N4-(1,1-dioxo-3-thiolanyl)-5-nitropyrimidine-4,6-diamine inhibits human TSHR with an IC₅₀ of 82 nM [1]. In contrast, the structurally related N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine (CID 3259083), which bears a benzyl-type N4-substituent instead of the dioxothiolane ring, exhibits an EC₅₀ of 19,000 nM in a cell-based assay from the same screening center, representing a >230-fold difference in apparent activity [2]. Although the assay formats differ (antagonist IC₅₀ vs. agonist EC₅₀), the data illustrate that the N4-substituent profoundly influences biological readout, and the dioxothiolane-bearing compound achieves substantially greater engagement at the TSHR target.
| Evidence Dimension | Activity at human thyrotropin receptor (TSHR) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM (antagonist mode, cAMP TR-FRET) |
| Comparator Or Baseline | N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine: EC₅₀ = 19,000 nM (cell-based assay, Sanford-Burnham Center) |
| Quantified Difference | ≥230-fold stronger target engagement (conservative estimate given assay format differences) |
| Conditions | Target compound: human TSHR expressed in HEK293 cells, Eu-cAMP TR-FRET, 2 h incubation. Comparator: cell-based phenotypic assay. |
Why This Matters
For researchers seeking a chemical probe for TSHR-dependent pathways, the dioxothiolane-substituted compound provides a >230-fold activity advantage over a structurally close N4-benzyl analog, enabling studies at substantially lower concentrations.
- [1] BindingDB. BDBM50614116 / CHEMBL5285143: IC₅₀ = 82 nM, antagonist activity at human TSHR expressed in HEK293 cells. View Source
- [2] BindingDB. BDBM54344: EC₅₀ = 1.90E+4 nM for N4-[(4-methylphenyl)methyl]-5-nitropyrimidine-4,6-diamine. Data Source: Sanford-Burnham Center for Chemical Genomics. View Source
